molecular formula C14H23NO4S2 B096175 S-2-((4-(2,6-Xylyloxy)butyl)amino)ethyl thiosulfate CAS No. 19143-02-3

S-2-((4-(2,6-Xylyloxy)butyl)amino)ethyl thiosulfate

Cat. No. B096175
CAS RN: 19143-02-3
M. Wt: 333.5 g/mol
InChI Key: PAZPQHOQBVNIIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-2-((4-(2,6-Xylyloxy)butyl)amino)ethyl thiosulfate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a thiosulfate derivative that is synthesized through a specific method and has been found to possess unique biochemical and physiological effects.

Mechanism Of Action

The exact mechanism of action of S-2-((4-(2,6-Xylyloxy)butyl)amino)ethyl thiosulfate is not fully understood. However, it has been found to act as a potent antioxidant by scavenging free radicals and reducing oxidative stress. It has also been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. Additionally, it has been found to enhance the activity of certain enzymes involved in wound healing.

Biochemical And Physiological Effects

S-2-((4-(2,6-Xylyloxy)butyl)amino)ethyl thiosulfate has been found to possess unique biochemical and physiological effects. It has been shown to increase the levels of certain antioxidants in the body, such as glutathione and superoxide dismutase. It has also been found to reduce the levels of certain inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. Additionally, it has been found to enhance the activity of certain enzymes involved in wound healing, such as matrix metalloproteinases.

Advantages And Limitations For Lab Experiments

S-2-((4-(2,6-Xylyloxy)butyl)amino)ethyl thiosulfate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar properties. However, there are also some limitations to its use in lab experiments. It has limited solubility in water, which can make it difficult to use in certain assays. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret results.

Future Directions

There are several future directions for the study of S-2-((4-(2,6-Xylyloxy)butyl)amino)ethyl thiosulfate. One direction is to further investigate its potential applications in medicine, particularly in the treatment of inflammatory and oxidative stress-related diseases. Another direction is to study its potential use in agriculture, particularly in the development of sustainable and environmentally friendly crop production methods. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective and efficient synthesis methods.

Synthesis Methods

S-2-((4-(2,6-Xylyloxy)butyl)amino)ethyl thiosulfate is synthesized through a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 2,6-xylenol with butylamine to form 4-(2,6-xylyloxy)butylamine. This intermediate is then reacted with carbon disulfide and sodium hydroxide to form the corresponding dithiocarbamate. Finally, the dithiocarbamate is reacted with hydrogen peroxide and sulfuric acid to produce S-2-((4-(2,6-Xylyloxy)butyl)amino)ethyl thiosulfate.

Scientific Research Applications

S-2-((4-(2,6-Xylyloxy)butyl)amino)ethyl thiosulfate has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, it has been found to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to improve wound healing and reduce oxidative stress. In agriculture, S-2-((4-(2,6-Xylyloxy)butyl)amino)ethyl thiosulfate has been found to enhance plant growth and increase crop yield. In environmental science, it has been studied for its potential use in the removal of heavy metals from contaminated soil and water.

properties

CAS RN

19143-02-3

Product Name

S-2-((4-(2,6-Xylyloxy)butyl)amino)ethyl thiosulfate

Molecular Formula

C14H23NO4S2

Molecular Weight

333.5 g/mol

IUPAC Name

1,3-dimethyl-2-[4-(2-sulfosulfanylethylamino)butoxy]benzene

InChI

InChI=1S/C14H23NO4S2/c1-12-6-5-7-13(2)14(12)19-10-4-3-8-15-9-11-20-21(16,17)18/h5-7,15H,3-4,8-11H2,1-2H3,(H,16,17,18)

InChI Key

PAZPQHOQBVNIIB-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)OCCCCNCCSS(=O)(=O)O

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCCCNCCSS(=O)(=O)O

synonyms

2-[4-(2,6-Xylyloxy)butyl]aminoethanethiol sulfate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.